8-Methylisoquinolin-3-amine
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Overview
Description
8-Methylisoquinolin-3-amine is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds. The structure of this compound consists of a benzene ring fused with a pyridine ring, with a methyl group at the 8th position and an amine group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylisoquinolin-3-amine can be achieved through several methods. One common approach involves the cyclization of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines. This method depends on the nature of the nitrogen substrates used. For instance, ammonia or primary amines can smoothly afford 3-aminoisoquinolines with good yields .
Another method involves the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles. This metal-free one-pot synthesis enables the facile production of various 3-aminoisoquinolines from readily available starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as using water as a solvent and avoiding hazardous reagents, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Methylisoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The amine group at the 3rd position can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives .
Scientific Research Applications
8-Methylisoquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Methylisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can act as a ligand for various receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with a similar structure but without the methyl and amine groups.
Isoquinoline: The parent compound of 8-Methylisoquinolin-3-amine, lacking the methyl and amine substitutions.
8-Aminoquinoline: A compound with an amine group at the 8th position, used in antimalarial drugs
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and amine groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various fields of research and industry .
Biological Activity
8-Methylisoquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the isoquinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The presence of the methyl group at the 8-position enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological processes. Isoquinoline derivatives are known to exhibit:
- Enzyme Inhibition : Compounds like this compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are vital for DNA replication in bacteria and cancer cells. This inhibition leads to cell death or growth arrest in target cells.
- Antiviral Activity : Research has shown that isoquinoline derivatives can possess antiviral properties by interfering with viral replication mechanisms. For instance, compounds structurally related to this compound have demonstrated efficacy against influenza viruses by inhibiting viral genome replication .
Biological Activities
The following table summarizes key biological activities associated with this compound and related compounds:
Anticancer Properties
A study investigating the anticancer effects of isoquinoline derivatives found that this compound significantly inhibited the proliferation of various cancer cell lines. The compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) indicating potent activity against human cancer cells, particularly those resistant to conventional therapies .
Antiviral Efficacy
In another study focusing on antiviral activity, derivatives similar to this compound were tested against influenza strains. The results indicated that these compounds could inhibit viral replication post-infection, suggesting a mechanism that targets intracellular processes rather than initial viral attachment .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Buchwald-Hartwig Coupling : A common method for introducing functional groups into isoquinoline structures.
- Fluorination Reactions : Modifications at specific positions can enhance biological activity and selectivity against target enzymes.
Recent advancements in synthetic methodologies have improved the efficiency and environmental sustainability of producing isoquinoline derivatives.
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
8-methylisoquinolin-3-amine |
InChI |
InChI=1S/C10H10N2/c1-7-3-2-4-8-5-10(11)12-6-9(7)8/h2-6H,1H3,(H2,11,12) |
InChI Key |
MFIOINHITPPEMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC(=CC2=CC=C1)N |
Origin of Product |
United States |
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